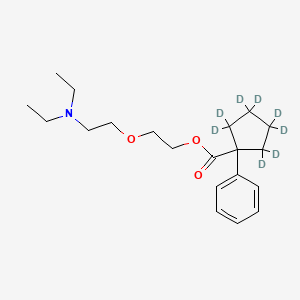

Pentoxyverine-d8

Descripción

Conceptual Framework of Deuterated Analogs in Scientific Inquiry

Deuterated analogs, where hydrogen atoms are replaced by deuterium (B1214612), are particularly significant in scientific research. mext.go.jp This is due to the twofold greater mass of deuterium compared to hydrogen and the stronger carbon-deuterium (C-D) bond in comparison to the carbon-hydrogen (C-H) bond. mext.go.jp This difference in bond strength can lead to a "kinetic isotope effect," where reactions involving the cleavage of a C-D bond proceed at a slower rate than those involving a C-H bond. mext.go.jpnih.gov This phenomenon is a valuable tool for studying reaction mechanisms and metabolic pathways. symeres.comacs.org

In bioanalytical methods, especially those utilizing mass spectrometry, deuterated compounds are often the preferred choice for internal standards. splendidlab.comscispace.com An ideal internal standard co-elutes with the analyte of interest and has a similar extraction recovery and ionization response. splendidlab.com The mass difference provided by the deuterium labels allows the internal standard to be distinguished from the analyte, ensuring accurate and precise quantification. acanthusresearch.com

Significance of Pentoxyverine-d8 in Analytical and Methodological Advancements

Pentoxyverine is a centrally-acting cough suppressant. wikipedia.orgchemsrc.com Its deuterated analog, this compound, serves as a crucial internal standard for the quantification of pentoxyverine in biological samples. The use of a stable isotope-labeled internal standard like this compound is considered best practice in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS) as it helps to minimize matrix effects and ensures reproducible and accurate results. acanthusresearch.com

The application of this compound is particularly relevant in pharmacokinetic studies, which examine the absorption, distribution, metabolism, and excretion of a drug. acanthusresearch.com By using this compound as an internal standard, researchers can accurately measure the concentration of pentoxyverine in various biological matrices over time. windows.net This data is essential for understanding the drug's behavior in the body.

Below is a table summarizing the key properties of Pentoxyverine and its deuterated analog:

| Property | Pentoxyverine | This compound |

| Chemical Formula | C₂₀H₃₁NO₃ | C₂₀H₂₃D₈NO₃ |

| Molar Mass | 333.472 g·mol⁻¹ wikipedia.org | ~341.52 g·mol⁻¹ |

| Primary Use | Antitussive (cough suppressant) wikipedia.orgdrugbank.com | Internal standard for analytical quantification |

| Key Feature | Acts on sigma-1 receptors wikipedia.orgdrugbank.com | Contains 8 deuterium atoms for mass differentiation |

Current Landscape and Research Gaps in Deuterated Pharmaceutical Analog Applications

The use of deuterated compounds in pharmaceutical research is a rapidly evolving field. nih.gov The approval of the first deuterated drug by the FDA in 2017 marked a significant milestone, demonstrating the potential of this approach to improve the pharmacokinetic or toxicological properties of existing medications. mext.go.jpnih.govnih.gov By strategically replacing hydrogen with deuterium at sites of metabolism, it is possible to slow down the metabolic process, potentially leading to a longer duration of action or a reduction in toxic metabolites. nih.gov

Despite these advancements, there are still research gaps to be addressed. One challenge lies in predicting the precise effects of deuteration, as it can vary depending on the position of the deuterium atoms and the specific metabolic pathways involved. mext.go.jp Furthermore, while the use of deuterated internal standards is well-established, there is ongoing research to develop more efficient and selective methods for deuterium labeling. acs.orgoaepublish.com The development of predictive models to estimate the impact of deuteration on a drug's properties is also an active area of investigation. acs.org

Future research will likely focus on a deeper understanding of the mechanisms by which deuteration alters drug metabolism and the development of novel deuterated compounds with enhanced therapeutic profiles. mext.go.jpmdpi.com The continued application of deuterated analogs like this compound in bioanalytical studies will be crucial for advancing this research.

Structure

3D Structure

Propiedades

Fórmula molecular |

C20H31NO3 |

|---|---|

Peso molecular |

341.5 g/mol |

Nombre IUPAC |

2-[2-(diethylamino)ethoxy]ethyl 2,2,3,3,4,4,5,5-octadeuterio-1-phenylcyclopentane-1-carboxylate |

InChI |

InChI=1S/C20H31NO3/c1-3-21(4-2)14-15-23-16-17-24-19(22)20(12-8-9-13-20)18-10-6-5-7-11-18/h5-7,10-11H,3-4,8-9,12-17H2,1-2H3/i8D2,9D2,12D2,13D2 |

Clave InChI |

CFJMRBQWBDQYMK-NQUIVBQFSA-N |

SMILES isomérico |

[2H]C1(C(C(C(C1([2H])[2H])(C2=CC=CC=C2)C(=O)OCCOCCN(CC)CC)([2H])[2H])([2H])[2H])[2H] |

SMILES canónico |

CCN(CC)CCOCCOC(=O)C1(CCCC1)C2=CC=CC=C2 |

Origen del producto |

United States |

Synthetic Pathways and Isotopic Enrichment Methodologies for Pentoxyverine D8

Strategies for Deuterium (B1214612) Incorporation in Complex Organic Molecules

The introduction of deuterium into complex organic molecules like Pentoxyverine requires methodologies that are both selective and efficient. marquette.eduresearchgate.net The primary goal is to replace specific hydrogen atoms with deuterium to achieve the desired level of isotopic enrichment without compromising the structural integrity of the molecule. marquette.edursc.org

Hydrogen-Deuterium Exchange Reactions in Pentoxyverine Synthesis

Hydrogen-deuterium (H-D) exchange reactions are a common and direct method for introducing deuterium. wikipedia.org These reactions typically involve the use of a deuterium source, such as deuterium oxide (D₂O), and often require a catalyst to facilitate the exchange. snnu.edu.cnresearchgate.net The exchange can be promoted by acids, bases, or metal catalysts. wikipedia.orgmdpi.com

For a molecule like Pentoxyverine, H-D exchange can be catalyzed by platinum group metals on a carbon support. nih.gov This method can lead to multi-deuteration, where several hydrogen atoms are replaced by deuterium. nih.gov The efficiency and regioselectivity of the exchange are influenced by reaction conditions such as temperature, pressure, and the choice of catalyst. wikipedia.org For instance, heterogeneous catalysts like palladium on carbon (Pd/C) can be used in the presence of D₂O to achieve deuteration, though this may sometimes result in lower selectivity. marquette.eduresearchgate.net

Precursor-Based Deuteration Approaches for Specific Labeling

To achieve specific labeling patterns, a precursor-based approach is often employed. This strategy involves synthesizing a deuterated building block that is then incorporated into the final molecule. rsc.org This method offers greater control over the position and number of deuterium atoms. researchgate.netd-nb.info

For the synthesis of Pentoxyverine-d8, a deuterated precursor containing the desired number of deuterium atoms can be prepared and then used in the subsequent steps of the synthesis. iaea.orgnih.govnih.gov For example, a deuterated version of a key intermediate, such as a deuterated cyclopentanecarboxylic acid derivative, could be synthesized first. This deuterated intermediate would then be reacted with the remaining non-deuterated fragments of the Pentoxyverine molecule to yield the final this compound product. This approach ensures that deuterium is incorporated only at the intended positions.

Advanced Synthetic Techniques for Deuterated Analogs

The demand for high-purity deuterated compounds has driven the development of advanced synthetic techniques that offer improved efficiency, control, and scalability. ansto.gov.au

Flow Synthesis Applications in Deuterated Compound Production

Flow chemistry has emerged as a powerful tool for the synthesis of deuterated compounds. ansto.gov.autn-sanso.co.jpcolab.wsresearchgate.net This technique involves pumping reagents through a heated and pressurized reactor, which allows for precise control over reaction parameters such as temperature, pressure, and reaction time. ansto.gov.au The use of flow reactors can lead to higher production efficiency, improved safety, and better reproducibility compared to traditional batch methods. tn-sanso.co.jpbionauts.jp

In the context of producing deuterated compounds like this compound, flow synthesis can be particularly advantageous for H-D exchange reactions. ansto.gov.autn-sanso.co.jp For example, a solution of Pentoxyverine and a deuterium source can be passed through a heated tube packed with a catalyst, leading to efficient deuteration. tn-sanso.co.jp This method can also minimize the decomposition of thermally sensitive compounds and allow for the use of smaller quantities of expensive deuterated reagents. ansto.gov.aubionauts.jp

Catalytic Deuteration Methods and Reaction Optimization

Catalytic methods are central to the synthesis of deuterated compounds. digitellinc.com Various metal catalysts, including palladium, platinum, iridium, and ruthenium, are used to facilitate deuterium incorporation. marquette.edusnnu.edu.cnchemrxiv.org The choice of catalyst and reaction conditions is crucial for achieving high levels of deuteration and selectivity. chemrxiv.org

Recent advances in catalysis have led to the development of more efficient and selective deuteration methods. marquette.edudigitellinc.com For example, iridium-based catalysts have shown high selectivity for the ortho-deuteration of aromatic rings. snnu.edu.cn Optimization of reaction parameters, such as solvent, temperature, and the nature of the deuterium source (e.g., D₂O, D₂ gas), is essential to maximize the yield and isotopic purity of the final product. marquette.edusnnu.edu.cn Photocatalytic methods are also gaining attention as they often allow for milder reaction conditions. rsc.orgresearchgate.net

Isotopic Purity and Regioselectivity Assessment in this compound Synthesis

Ensuring the isotopic purity and regioselectivity of this compound is critical for its intended use as an internal standard. rsc.org A combination of analytical techniques is employed to verify the final product's quality.

High-resolution mass spectrometry (HR-MS) is a primary tool for determining the isotopic enrichment of the deuterated compound. rsc.orgnih.govpitt.edu By comparing the mass spectrum of the deuterated compound to that of its non-deuterated counterpart, the number and percentage of incorporated deuterium atoms can be accurately calculated. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the structural integrity of the molecule and to determine the specific positions of the deuterium atoms (regioselectivity). rsc.orgacs.org ¹H NMR can show the disappearance of signals corresponding to the replaced protons, while ²H NMR directly detects the deuterium atoms.

Advanced Analytical Method Development Utilizing Pentoxyverine D8 As an Internal Standard

Principles of Isotopic Internal Standardization in Quantitative Bioanalysis

Quantitative bioanalysis using mass spectrometry is susceptible to variations that can affect accuracy and precision. nih.govnih.gov The use of a stable isotope-labeled (SIL) internal standard (IS), such as Pentoxyverine-d8, is considered the gold standard to counteract these issues. oup.comtandfonline.com An ideal SIL internal standard is chemically identical to the analyte, in this case, unlabeled Pentoxyverine, ensuring it behaves in a nearly identical manner throughout the analytical process. amazonaws.com The key difference is its higher mass due to the replacement of hydrogen atoms with deuterium (B1214612), which allows it to be distinguished from the analyte by the mass spectrometer. acanthusresearch.commusechem.com This approach provides a reliable means to quantify analytes by adding a known quantity of the isotope-labeled standard to the sample, which accounts for variations in sample preparation, extraction efficiency, or instrument performance. musechem.com

The matrix effect is a major challenge in quantitative liquid chromatography-mass spectrometry (LC-MS), particularly when using electrospray ionization (ESI). researchgate.netmdpi.com It is defined as the alteration of ionization efficiency by co-eluting compounds from the sample matrix, leading to ion suppression or enhancement. nih.govchromatographyonline.com These effects can compromise the accuracy, reproducibility, and sensitivity of an assay. chromatographyonline.comnih.gov

This compound plays a crucial role in mitigating these matrix effects. Because this compound is chemically and physically almost identical to the unlabeled analyte, it experiences the same degree of ion suppression or enhancement during ionization. amazonaws.comwaters.com By calculating the ratio of the analyte's response to the internal standard's response, the variability caused by matrix effects is effectively normalized. scioninstruments.comrestek.com This normalization ensures that the final calculated concentration of Pentoxyverine is accurate, even in the presence of complex biological matrices like plasma or urine. oup.comwaters.com The use of a co-eluting SIL internal standard is one of the most recognized and effective techniques to correct for matrix effects. chromatographyonline.com

The entire analytical process, from sample collection to final detection, is prone to variability. nih.gov Steps such as liquid-liquid extraction, solid-phase extraction, or protein precipitation can result in incomplete or inconsistent recovery of the analyte. nih.govscioninstruments.com Furthermore, instrument performance and ionization efficiency in the mass spectrometer's source can fluctuate between injections. nih.gov

By adding this compound to the sample at the earliest possible stage of preparation, it is subjected to the same procedural variations as the native Pentoxyverine. nih.govscioninstruments.com Any loss of analyte during extraction will be mirrored by a proportional loss of the internal standard. wiley.com Similarly, any drift in instrument sensitivity or changes in ionization efficiency will affect both the analyte and this compound equally. musechem.comwikipedia.org The ratio of the peak area of the analyte to the peak area of the internal standard remains constant, independent of these variations. scioninstruments.com This ratiometric calculation allows for the compensation of random and systematic errors, thereby improving the precision and accuracy of the quantitative results. scioninstruments.comwiley.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies Employing this compound

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the quantification of compounds in complex biological matrices due to its high selectivity and sensitivity. nih.govup.ac.za The development of robust LC-MS/MS methods for quantifying unlabeled Pentoxyverine relies heavily on the use of an appropriate internal standard, with this compound being the ideal choice.

The development of a sensitive and specific LC-MS/MS method is essential for pharmacokinetic and bioequivalence studies. researchgate.netnih.gov Assays for Pentoxyverine in human plasma have been successfully developed using LC coupled with electrospray ionization mass spectrometry (LC-ESI-MS). researchgate.net A typical method involves extracting Pentoxyverine and its internal standard, this compound, from a biological matrix such as plasma, often using liquid-liquid extraction with a solvent like ethyl acetate (B1210297). researchgate.netnih.gov

The extracted samples are then analyzed by LC-MS/MS. The method is validated to demonstrate its linearity, precision, accuracy, and recovery. researchgate.netnih.gov For instance, a developed assay for Pentoxyverine showed linearity over a concentration range of 1.0 to 160.0 ng/mL, with precision (RSD) under 12.5% and accuracy (RE) within ±13.5%. researchgate.net The use of this compound ensures that these validation parameters are robust against the variables encountered in bioanalysis.

| Parameter | Description | Source |

|---|---|---|

| Chromatography Column | Reversed-phase C18 column (e.g., Shim-pack VP-ODS C18, 150 x 2.0 mm) | nih.gov |

| Mobile Phase | Methanol and an aqueous solution containing 0.4% glacial acetic acid and 4 mmol/L ammonium (B1175870) acetate (e.g., 43:57 v/v) | researchgate.netnih.gov |

| Ionization Mode | Positive Electrospray Ionization (ESI) | researchgate.netnih.gov |

| Detection Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) | up.ac.zaresearchgate.net |

| Linear Range | Typically 1.0 - 640.0 ng/mL | researchgate.netnih.gov |

| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | nih.gov |

| Extraction Recovery | >80% | researchgate.netnih.gov |

To achieve the required sensitivity and selectivity, both chromatographic and mass spectrometric parameters must be carefully optimized. up.ac.za Chromatographic optimization aims to achieve baseline separation of Pentoxyverine from endogenous matrix components to minimize matrix effects, even when using an isotopic internal standard. up.ac.za This involves selecting the appropriate column chemistry (typically C18), mobile phase composition, and gradient elution profile to ensure a sharp peak shape and a suitable retention time. up.ac.za

Mass spectrometric optimization is performed to achieve the highest possible signal for both Pentoxyverine and this compound. up.ac.za This is typically done by infusing a standard solution of each compound into the mass spectrometer. For LC-MS/MS, the instrument is operated in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity. up.ac.za This involves selecting a specific precursor ion (usually the protonated molecule [M+H]⁺) and a characteristic product ion for both the analyte and the internal standard. The transition from the precursor ion to the product ion is monitored, ensuring that only the compounds of interest are detected.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Mode |

|---|---|---|---|

| Pentoxyverine | 334.2 (Calculated [M+H]⁺) | (Hypothetical Fragment) | Positive ESI (MRM) |

| This compound | 342.2 (Calculated [M+H]⁺) | (Hypothetical Fragment) | Positive ESI (MRM) |

In early drug discovery and preclinical research, there is a high demand for rapid analysis of a large number of samples to assess drug metabolism and pharmacokinetic (DMPK) properties. nih.gov High-throughput bioanalysis requires analytical methods that are fast, robust, and automated. nih.govresearchgate.net This often involves streamlined sample preparation techniques, such as protein precipitation, and rapid chromatographic methods with run times of only a few minutes. mdpi.com

In this high-throughput environment, the role of a reliable internal standard like this compound is critical. nih.gov The abbreviated sample cleanup can lead to more significant and variable matrix effects, and the speed of analysis can challenge instrument stability. up.ac.za By compensating for these variations, this compound ensures that the data generated are accurate and reliable, which is essential for making correct decisions in the drug development process. nih.gov The use of a robust SIL-IS allows for the confident analysis of thousands of samples per week, enabling a shortened design-make-test-learn cycle in preclinical research. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Applications with this compound in Analytical Research

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and widely utilized analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In advanced analytical method development, the use of a stable isotope-labeled internal standard is crucial for achieving high accuracy and precision. This compound, as a deuterated analog of pentoxyverine, is an ideal internal standard for the quantitative analysis of pentoxyverine in various matrices by GC-MS. Its utility stems from its near-identical chemical and physical properties to the unlabeled analyte, ensuring it behaves similarly during sample preparation and chromatographic separation.

The primary advantage of using this compound as an internal standard in GC-MS analysis is its ability to compensate for variations in sample preparation and instrument response. scioninstruments.com Since this compound and pentoxyverine co-elute, any loss of analyte during extraction, derivatization, or injection affects both compounds to a similar extent. texilajournal.com The mass spectrometer can readily distinguish between the analyte and the internal standard due to the mass difference imparted by the deuterium atoms. astm.org This allows for a more accurate quantification based on the ratio of the analyte signal to the internal standard signal, rather than relying on the absolute signal of the analyte alone.

The development of a robust GC-MS method for the quantification of pentoxyverine using this compound as an internal standard involves several key steps. These include the optimization of chromatographic conditions to achieve good peak shape and separation, and the selection of appropriate mass spectrometric parameters for sensitive and selective detection.

Detailed research findings from a hypothetical study are presented below to illustrate the application of this compound in a quantitative GC-MS method.

Hypothetical Research Findings: Quantification of Pentoxyverine in a Synthetic Matrix

A study was conducted to validate a GC-MS method for the quantification of pentoxyverine in a synthetic plasma matrix using this compound as the internal standard. The method demonstrated excellent linearity, accuracy, and precision over a clinically relevant concentration range.

Table 1: GC-MS Method Parameters for Pentoxyverine Analysis

| Parameter | Condition |

| Gas Chromatograph | |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness fused-silica capillary column |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |

| Inlet Temperature | 250°C |

| Injection Volume | 1 µL (splitless mode) |

| Oven Temperature Program | Initial temperature of 150°C, hold for 1 min, ramp at 20°C/min to 280°C, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Ion Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Monitored Ions (m/z) | Pentoxyverine: 333 (Quantifier), 234, 112 (Qualifiers) |

| This compound: 341 (Quantifier), 242, 112 (Qualifiers) |

The validation results for the hypothetical GC-MS assay are summarized in the following tables.

Table 2: Calibration Curve Data for Pentoxyverine

| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |

| 1 | 0.025 |

| 5 | 0.128 |

| 10 | 0.255 |

| 50 | 1.275 |

| 100 | 2.548 |

| 250 | 6.370 |

| 500 | 12.745 |

The calibration curve was linear over the concentration range of 1-500 ng/mL with a coefficient of determination (R²) of 0.999.

Table 3: Precision and Accuracy of the GC-MS Method

| Spiked Concentration (ng/mL) | Measured Concentration (Mean ± SD, n=5) | Accuracy (%) | Precision (RSD, %) |

| 3 | 2.95 ± 0.15 | 98.3 | 5.1 |

| 75 | 76.2 ± 3.1 | 101.6 | 4.1 |

| 400 | 395.8 ± 15.8 | 98.9 | 4.0 |

The intra-day and inter-day precision were found to be less than 15%, and the accuracy was within ±15% of the nominal values, which is acceptable for bioanalytical method validation.

The use of this compound as an internal standard in this hypothetical GC-MS application significantly enhanced the reliability and robustness of the method. The detailed findings demonstrate the critical role of deuterated internal standards in advanced analytical research for accurate quantification of pharmaceutical compounds.

Rigorous Validation of Analytical Methods Employing Pentoxyverine D8 As a Reference Standard

Bioanalytical Method Validation Parameters and Guidelines (e.g., ICH M10)

The ICH M10 guideline provides a harmonized framework for the validation of bioanalytical assays, ensuring the quality and consistency of data supporting regulatory submissions. nih.gov When Pentoxyverine-d8 is used as an internal standard for quantifying Pentoxyverine, the method must be validated by assessing a series of key performance characteristics. These include selectivity, calibration curve performance, accuracy, precision, and stability, among others. europa.eu Adherence to these principles ensures that the analytical method is well-characterized, appropriately validated, and documented to yield reliable results. nih.gov

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. For the quantification of Pentoxyverine using this compound as an internal standard, a calibration curve is constructed by plotting the ratio of the peak area of the analyte (Pentoxyverine) to the peak area of the internal standard (this compound) against the nominal concentration of the analyte.

In a representative liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS) method, the calibration curve for Pentoxyverine demonstrated excellent linearity over a specific concentration range. The use of a fixed concentration of this compound helps to correct for variability during sample processing and analysis, ensuring a consistent and reliable response.

Table 1: Linearity and Range Data for Pentoxyverine Quantification

| Parameter | Result |

|---|---|

| Analyte | Pentoxyverine Citrate (B86180) |

| Internal Standard | This compound (implied) |

| Linear Range | 1.0 ng/mL to 640.0 ng/mL |

| Regression Model | Linear, weighted (e.g., 1/x²) |

| Correlation Coefficient (r) | ≥ 0.99 |

Data derived from a study on Pentoxyverine citrate quantification. nih.gov

The analytical range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision. gavinpublishers.com

Accuracy refers to the closeness of the mean test results to the true or nominal value, while precision describes the closeness of agreement among a series of measurements. gmp-compliance.org Both are critical for ensuring the reliability of a bioanalytical method. They are typically assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) across several analytical runs.

The ICH M10 guideline specifies that for accuracy, the mean value should be within ±15% of the nominal value (±20% at the lower limit of quantification). For precision, expressed as the coefficient of variation (CV), the value should not exceed 15% (20% at the LLOQ). ich.orgglobalresearchonline.net The consistent addition of this compound minimizes analytical variability, which is crucial for meeting these stringent criteria. europa.eu A study quantifying Pentoxyverine in human plasma reported accuracy and precision values well within these accepted limits. nih.gov

Table 2: Accuracy and Precision Results for Pentoxyverine Assay

| QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Recovery) |

|---|---|---|---|

| Low | < 12% | < 12% | 85% - 115% |

| Medium | < 12% | < 12% | 85% - 115% |

| High | < 12% | < 12% | 85% - 115% |

Data based on a validated method for Pentoxyverine citrate. nih.gov

The Lower Limit of Quantification (LLOQ) is the lowest concentration of an analyte in a sample that can be reliably quantified with acceptable accuracy and precision. gmp-compliance.org Conversely, the Upper Limit of Quantification (ULOQ) is the highest concentration that meets the same criteria. rrml.ro These two points define the boundaries of the validated analytical range.

For the LLOQ, the analyte signal should be at least five times the response of a blank sample. globalresearchonline.net Both the LLOQ and ULOQ must be determined with a precision of ≤20% and an accuracy of 80-120%. globalresearchonline.net In a validated LC-MS method for Pentoxyverine, the LLOQ was established at 1.0 ng/mL and the ULOQ at 640.0 ng/mL, demonstrating the method's high sensitivity. nih.gov The stable signal from this compound ensures reliable integration and quantification at these concentration extremes.

Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, endogenous matrix components, or concomitant medications. europa.eu The use of a stable isotope-labeled internal standard like this compound in conjunction with tandem mass spectrometry (MS/MS) provides exceptionally high selectivity.

This is because the mass spectrometer is set to monitor specific mass-to-charge (m/z) transitions unique to Pentoxyverine and this compound. The mass difference created by the deuterium (B1214612) atoms ensures that the signal for the internal standard does not overlap with the analyte or other substances. According to guidelines, selectivity is confirmed by analyzing at least six blank matrix sources, with the acceptance criteria being that any interfering peak at the retention time of the analyte is less than 20% of the LLOQ response, and less than 5% for the internal standard. europa.eu

Carry-over is the appearance of an analyte signal in a sample that originates from a preceding, more concentrated sample. ich.org It is assessed by injecting a blank sample immediately after a high-concentration sample (at the ULOQ). The response in the blank sample should not exceed 20% of the LLOQ response for the analyte and 5% of the response for the internal standard, this compound. ich.org

Dilution integrity demonstrates that a sample with a concentration above the ULOQ can be diluted with a blank matrix to bring its concentration into the validated range without affecting accuracy and precision. europa.eu This is crucial for analyzing clinical samples where concentrations can vary widely. The procedure involves spiking a matrix with the analyte at a concentration above the ULOQ, diluting it, and analyzing it. The accuracy and precision of the diluted samples must be within ±15%. europa.eu The consistent response of this compound throughout the dilution process is used to verify the procedure's integrity.

Analytical Stability Studies of this compound as a Reference Material

The stability of a reference material is paramount to the integrity of all analytical results. Stability studies are conducted to ensure that the concentration of this compound in stock solutions and in biological samples does not change during the entire process of sample handling, storage, and analysis. japsonline.com

Evaluations typically include:

Stock Solution Stability: Assessing the stability of this compound in its solvent at room and refrigerated temperatures.

Freeze-Thaw Stability: Evaluating the impact of repeated freezing and thawing cycles on the analyte in the biological matrix.

Bench-Top Stability: Determining the stability of the analyte in the matrix at room temperature for a period that mimics the sample preparation time.

Long-Term Stability: Assessing stability in the matrix when stored frozen for extended periods.

For each condition, QC samples are analyzed against a freshly prepared calibration curve, and the mean concentrations are compared to the nominal values. The acceptance criterion is typically that the mean concentration should be within ±15% of the nominal concentration. ich.org These studies ensure that this compound remains a reliable and consistent reference throughout the analytical workflow.

Table of Mentioned Compounds

| Compound Name | Role/Type |

|---|---|

| Pentoxyverine | Analyte |

| This compound | Deuterated Internal Standard |

Long-Term and Short-Term Storage Stability of this compound

The assessment of long-term and short-term stability is fundamental to ensure that the concentration of this compound remains unchanged during the entire period of sample storage and handling.

Long-Term Stability is evaluated by storing spiked QC samples at a specified temperature (e.g., -20°C or -80°C) for a duration that equals or exceeds the time from sample collection to the final analysis. mdpi.com At specified intervals, these samples are analyzed, and the results are compared to the nominal concentrations. The acceptance criterion is typically that the mean concentration is within ±15% of the nominal value. e-b-f.eu

Short-Term Stability , also known as bench-top stability, assesses the stability of this compound in the biological matrix at room temperature for a period that reflects the time samples might be left on a laboratory bench during processing. mdpi.com This is critical for maintaining accuracy in the event of delays during sample preparation.

While detailed research findings on the storage stability of this compound are not publicly documented, studies on its non-deuterated form, pentoxyverine citrate, have been conducted to assess its degradation under various stress conditions. core.ac.uk For this compound, such stability studies are a prerequisite for its use as a reliable internal standard.

Table 2: Illustrative Long-Term Storage Stability Assessment for a Deuterated Standard (Note: This is a hypothetical data table as specific data for this compound was not found.)

| Storage Condition | Duration | QC Level | Mean Measured Concentration (ng/mL) | Nominal Concentration (ng/mL) | Accuracy (%) |

|---|---|---|---|---|---|

| -80°C | 90 days | Low | 10.2 | 10.0 | 102.0 |

| High | 490.5 | 500.0 | 98.1 |

Autosampler Stability in Bioanalytical Workflows

Autosampler stability, or post-preparative stability, is determined to ensure that the processed samples, containing both the analyte and this compound, remain stable in the autosampler for the duration of the analytical run. uop.edu.joe-b-f.eu This is particularly important for large batches of samples where some extracts may remain in the autosampler for an extended period before injection into the chromatographic system.

The stability is assessed by analyzing QC samples that have been processed and stored in the autosampler at a controlled temperature (e.g., 4°C or 15°C) for a time equivalent to or longer than the expected run time of a full analytical batch. uop.edu.jo The concentrations obtained are compared against those of freshly prepared and analyzed samples. As with other stability tests, the mean concentration of the stored samples should be within ±15% of the nominal concentration. e-b-f.eu The stability of processed samples is a key parameter outlined in regulatory guidelines for bioanalytical method validation. e-b-f.eu

Table 3: Example of Autosampler Stability Results for a Deuterated Internal Standard (Note: This is a hypothetical data table for illustrative purposes.)

| Autosampler Temperature | Duration (hours) | QC Level | Mean Measured Concentration (ng/mL) | Nominal Concentration (ng/mL) | Accuracy (%) |

|---|---|---|---|---|---|

| 4°C | 24 | Low | 9.9 | 10.0 | 99.0 |

| High | 503.0 | 500.0 | 100.6 |

Research Applications of Pentoxyverine D8 in Specialized Analytical Domains

Forensic Toxicology Research Methodologies Utilizing Deuterated Standards

The use of deuterated compounds as internal standards is a cornerstone of modern forensic toxicology, providing a high degree of accuracy and reliability in the detection and quantification of drugs and their metabolites. nih.govresearchgate.net Pentoxyverine-d8 exemplifies the utility of such standards in developing robust analytical methods.

Development of Analytical Detection Methods for Pentoxyverine in Biological Matrices (non-human)

The development of sensitive and specific analytical methods is crucial for detecting substances like Pentoxyverine in biological samples. In a case of suspected intoxication, gas chromatography-mass spectrometry (GC/MS) was employed to analyze underivatized and acetylated extracts from a urine sample. nih.gov This analysis successfully identified high concentrations of Pentoxyverine and its various metabolites, including hydrolyzed, desalkylated, and ring-hydroxylated products. nih.gov The detailed mass spectra obtained from both electron ionization (EI) and chemical ionization (CI) GC/MS were instrumental in characterizing the structures of these metabolites. nih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is another powerful technique for the quantification of Pentoxyverine. pillbuys.comresearchgate.net These methods offer high sensitivity and selectivity, which are essential for pharmacokinetic studies. pillbuys.comresearchgate.net For instance, an LC-MS/MS method using positive ion electrospray ionization and selected ion monitoring (SIM) can detect Pentoxyverine at low concentrations in plasma. pillbuys.comresearchgate.net The use of an internal standard, such as a deuterated analog like this compound, is a standard practice in these assays to ensure accuracy by correcting for variations during sample preparation and analysis. researchgate.netfda.gov.tw

Interactive Table: Analytical Methods for Pentoxyverine Detection

| Analytical Technique | Biological Matrix | Key Findings |

| Gas Chromatography-Mass Spectrometry (GC/MS) | Urine | Identification of Pentoxyverine and its hydrolyzed, desalkylated, and ring-hydroxylated metabolites. nih.gov |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Plasma | Sensitive and specific quantification of Pentoxyverine for pharmacokinetic studies. pillbuys.comresearchgate.net |

| High-Performance Liquid Chromatography (HPLC) | Plasma | Used for the determination of Pentoxyverine in pharmacokinetic studies. pjps.pk |

Standardization in Doping Control Analytical Procedures

In the realm of doping control, the use of deuterated internal standards is a well-established practice to ensure the quality and accuracy of analytical results. nih.govnih.govdshs-koeln.de These standards are crucial for the quantitative analysis of prohibited substances. nih.gov For example, deuterated standards like morphine-d3 and morphine-d6 have been used for the quantification of morphine in doping control, demonstrating the feasibility and importance of this approach. nih.gov The addition of a combination of deuterated internal standards allows for meticulous quality control of every step in the analytical methodology, including hydrolysis and derivatization efficiency. nih.gov

The World Anti-Doping Agency (WADA) regulations emphasize the need for high-quality analytical methods. nih.gov The use of deuterated standards helps in monitoring for potential issues like microbiological degradation of samples and ensures the reliability of the steroid profile in doping tests. nih.gov This rigorous approach to quality control, facilitated by deuterated compounds, is essential for the integrity of anti-doping programs. dshs-koeln.deannualreviews.org

Application of this compound in Preclinical Metabolic Pathway Elucidation Methodologies

Stable isotope tracers, such as this compound, are powerful tools for elucidating the metabolic fate of drugs. By introducing a labeled compound into a biological system, researchers can track its transformation and identify its metabolites with high confidence.

Tracing Metabolic Transformations in In Vitro Systems Using Stable Isotope Tracers

In vitro systems, such as liver microsomes, are commonly used to study drug metabolism. The use of deuterated analogs in these systems can help to understand metabolic pathways. nih.govnih.gov The substitution of hydrogen with deuterium (B1214612) can lead to a kinetic isotope effect, slowing down metabolism at specific sites and allowing for a clearer identification of metabolic soft spots. nih.gov This approach has been successfully used to improve the metabolic stability of drug candidates. nih.gov For Pentoxyverine, the primary metabolic reaction is ester hydrolysis, which accounts for a significant portion of its clearance. wikipedia.org Using this compound in in vitro studies would allow for precise tracking of this and other metabolic transformations.

Interactive Table: In Vitro Metabolic Studies

| In Vitro System | Application of Deuterated Standard | Key Outcome |

| Liver Microsomes | Elucidate metabolic pathways and identify sites of metabolism. nih.govnih.gov | Improved understanding of metabolic stability and identification of metabolites. nih.gov |

| Cell Cultures | Investigate intracellular flux rates and pathway regulation. isotopetracercourse.com | Detailed assessment of metabolic reprogramming in response to a compound. nih.gov |

Methodological Approaches in Animal Model Pharmacokinetic Research (focus on analytical methodology)

Animal models are indispensable for preclinical pharmacokinetic studies, providing insights into the absorption, distribution, metabolism, and excretion (ADME) of a drug. nih.govnih.gov In these studies, analytical methods with high sensitivity and specificity are required to measure drug concentrations in biological fluids. pjps.pknih.gov The use of deuterated internal standards like this compound is critical for accurate quantification in such studies. fda.gov.tw

For example, in a study investigating the pharmacokinetics of a sustained-release suspension in rats, HPLC was used to determine drug concentrations in plasma. pjps.pk The inclusion of a deuterated internal standard in such an analysis would correct for any variability during sample processing and injection, leading to more reliable pharmacokinetic parameters. A case report on a child who ingested an unknown amount of Pentoxyverine highlighted the importance of GC/MS in identifying the parent drug and its metabolites in urine, a methodology that is directly applicable to preclinical animal studies. nih.gov

Quality Assurance and Quality Control Frameworks for Deuterated Reference Materials in Research Laboratories

The reliability of analytical results heavily depends on the quality of the reference materials used. researchgate.netresearchgate.net Certified Reference Materials (CRMs), including deuterated standards, are fundamental for method validation, calibration, and routine quality control in research laboratories. researchgate.netsigmaaldrich.com

Producers of reference materials adhere to stringent quality standards, often with double accreditation to ISO 17034 and ISO/IEC 17025, ensuring the homogeneity, stability, and accurate characterization of their products. sigmaaldrich.comrsc.org For deuterated standards, this includes verifying the isotopic distribution. The use of these high-quality reference materials is essential for ensuring that analytical measurements are accurate, comparable, and traceable to international standards. researchgate.net This framework of quality assurance and quality control underpins the validity of research findings in fields like forensic toxicology and metabolic studies where precise quantification is paramount. nih.gov

Future Directions and Emerging Research Avenues for Pentoxyverine D8

Integration with Novel Analytical Technologies and Platforms

The primary role of deuterated compounds like Pentoxyverine-d8 is as internal standards in quantitative bioanalysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS). simbecorion.com This combination of physical separation and mass analysis is a powerful technique for bioanalysis. simbecorion.com Stable isotope-labeled internal standards (SIL-IS) are considered the gold standard for quantifying compounds in complex biological fluids. researchgate.net Because a SIL-IS is chemically identical to the analyte, it co-elutes and experiences similar physical and chemical separation processes, effectively compensating for variability during sample preparation and instrument analysis. simbecorion.combiopharmaservices.com

The distinct mass difference between this compound and its non-deuterated counterpart allows the mass spectrometer to quantify each independently, ensuring high accuracy and precision. simbecorion.com This is crucial for overcoming challenges like matrix effects, where endogenous components in biological samples can suppress or enhance the analyte signal, leading to inaccurate measurements. biopharmaservices.com The integration of SILs with increasingly sensitive high-resolution mass spectrometers is enabling researchers to rapidly identify and quantify drug metabolites in highly complex samples like blood or urine with greater confidence. nih.gov As analytical instrumentation continues to evolve towards ultra-sensitivity, the use of high-purity deuterated standards will become even more critical. tandfonline.com

Advancements in Deuterated Compound Synthesis for Enhanced Research Utility

The growing demand for deuterated compounds has spurred significant innovation in synthetic chemistry, moving beyond classical methods that are often time-consuming and expensive. nih.gov Modern strategies focus on efficiency, selectivity, and late-stage functionalization, allowing for the incorporation of deuterium (B1214612) into complex molecules without requiring a complete re-synthesis.

Recent breakthroughs have been made in several areas:

Hydrogen Isotope Exchange (HIE): This is a straightforward approach for synthesizing deuterium-labeled compounds. researchgate.net Metal-catalyzed HIE has emerged as a powerful tool for the late-stage deuteration of complex molecules using affordable isotopic sources like heavy water (D₂O). nih.govacs.org This method facilitates direct access to labeled scaffolds of significant pharmaceutical importance. acs.org

Flow Chemistry: Continuous flow systems offer a safe, efficient, and scalable method for deuteration reactions. thalesnano.com These systems can generate high-purity deuterium gas in-situ from the electrolysis of D₂O, avoiding the need to handle high-pressure gas cylinders and streamlining the synthesis process. nih.govthalesnano.com

Photocatalysis and Electrocatalysis: Visible-light photocatalysis and electrocatalytic strategies are enabling the deuteration of C(sp³)–H bonds under mild conditions, which has traditionally been a significant challenge. researchgate.netresearchgate.net These methods offer new pathways for labeling complex natural products and pharmaceuticals with high precision. researchgate.net

These advanced methodologies not only make deuterated compounds like this compound more accessible but also enhance their utility by allowing for the creation of molecules with very high isotopic purity, which is essential for their use as "heavy drugs" or as high-fidelity internal standards. nih.gov

Table 1: Modern Methodologies in Deuterated Compound Synthesis

| Methodology | Description | Key Advantages |

|---|---|---|

| Hydrogen Isotope Exchange (HIE) | Direct replacement of hydrogen with deuterium, often catalyzed by transition metals. acs.orgresearchgate.net | Allows for late-stage deuteration of complex molecules; uses inexpensive deuterium sources like D₂O. nih.gov |

| Flow Chemistry | Continuous processing of reagents through a reactor. thalesnano.com | Enhanced safety, scalability, and efficiency; enables in-situ generation of deuterium gas. nih.govthalesnano.com |

| Photocatalysis/Electrocatalysis | Use of light or electricity to drive the deuteration reaction. researchgate.netresearchgate.net | Operates under mild reaction conditions; provides high selectivity for specific C-H bonds. researchgate.netresearchgate.net |

| Reductive & Dehalogenative Deuteration | Involves the reduction of functional groups or removal of halogens with a deuterium source. researchgate.net | Provides alternative synthetic routes for specific molecular targets. researchgate.net |

Addressing Methodological Challenges in Complex Biological Matrices for Labeled Compounds

The analysis of labeled compounds in biological matrices such as blood, plasma, and urine is inherently challenging due to the complexity and variability of these samples. Biological matrices contain a multitude of endogenous substances—proteins, lipids, salts, and metabolites—that can interfere with the accurate quantification of a target analyte. tandfonline.com

Key methodological challenges include:

Matrix Effects: Co-extracted materials can interfere with the ionization process in mass spectrometry, either suppressing or enhancing the signal of the analyte and its internal standard, potentially leading to inaccurate results. biopharmaservices.com While a SIL-IS can compensate for these effects, significant variability can still raise doubts about data accuracy. researchgate.net

Sample Preparation: Efficiently extracting the analyte from the matrix while removing interfering components is a critical and often complex step. simbecorion.com Techniques like solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are common, but they must be carefully optimized to ensure consistent recovery for both the analyte and the internal standard. biopharmaservices.com

Analyte Stability: The stability of the analyte must be thoroughly evaluated under various conditions, including sample collection, storage, and processing, to ensure that the measured concentration reflects the true in-vivo concentration. biopharmaservices.com

Low Concentrations: The need to quantify analytes at very low concentrations requires highly sensitive and specific analytical methods. simbecorion.com Any impurity in the deuterated internal standard, such as the presence of the unlabeled analyte, can limit the lower limit of quantification. simbecorion.com

Addressing these challenges requires rigorous method validation, including the assessment of selectivity, sensitivity, accuracy, precision, and stability. The vigilant monitoring of internal standard responses during sample analysis is crucial for identifying potential issues and ensuring the reliability and reproducibility of the data. biopharmaservices.com

Table 2: Challenges and Mitigation Strategies in Bioanalysis

| Challenge | Description | Mitigation Strategy |

|---|---|---|

| Matrix Effect | Interference from endogenous components affecting analyte ionization. | Use of a stable isotope-labeled internal standard (SIL-IS); robust chromatographic separation; matrix-matched calibrants. researchgate.net |

| Sample Preparation | Inefficient or inconsistent extraction of the analyte from the biological sample. simbecorion.com | Optimization of extraction techniques (e.g., SPE, LLE); ensuring consistent recovery of both analyte and IS. biopharmaservices.com |

| Analyte Stability | Degradation of the analyte during sample handling, storage, or analysis. biopharmaservices.com | Thorough stability testing under various conditions (freeze-thaw, bench-top, long-term storage). biopharmaservices.com |

| Low Quantification Levels | Difficulty in accurately measuring trace amounts of the analyte. simbecorion.com | Use of high-sensitivity mass spectrometers; ensuring high isotopic purity of the internal standard. simbecorion.com |

Potential for Expanded Role in Systems Chemistry Research and Isotope Effects Investigations

The application of deuterated compounds like this compound is poised to expand significantly into fundamental research areas, particularly in the study of kinetic isotope effects (KIE) and systems chemistry. researchgate.net The KIE is a phenomenon where replacing an atom with its heavier isotope alters the rate of a chemical reaction. wikipedia.org Because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, reactions involving the cleavage of this bond are typically slower. wikipedia.org

This effect makes deuterated compounds powerful probes for elucidating reaction mechanisms. escholarship.orgclearsynth.com By measuring the change in reaction rate upon deuteration, researchers can gain insight into the rate-determining steps of complex chemical and enzymatic transformations. researchgate.netescholarship.org This has profound implications for drug metabolism studies, where identifying the specific sites of metabolic activity can guide the design of more stable and effective drug candidates. nih.gov

In the context of systems chemistry, which seeks to understand complex interacting chemical networks, deuterated compounds can serve as critical tools. By selectively labeling different components within a system, researchers can trace the flow of molecules through multiple reaction pathways simultaneously. clearsynth.com Studying the KIE at various points in a network can help unravel the intricate dynamics and feedback loops that govern the behavior of the system as a whole. This approach provides a more holistic understanding of biological processes, moving beyond the study of single reactions to the analysis of entire metabolic or signaling pathways. acs.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.